2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
Description
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS: 69595-03-5) is a bicyclic organic compound featuring a partially hydrogenated benzofuran core with three methyl substituents. Its molecular formula is C₁₁H₁₆O₂, and it serves as a versatile intermediate in pharmaceutical and flavor chemistry due to its rigid fused-ring structure. The compound’s stereoelectronic properties are influenced by the 4-keto group and the tetrahydrofuran ring, which impact its reactivity and applications in synthesis .
Structure
3D Structure
Properties
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8-9(12)5-11(2,3)6-10(8)13-7/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBLCNXAMSLQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can be achieved through several methods. One common method involves the oxidation of β-ionone to produce β-cyclocitral, which is then further oxidized and dehydrated to yield the target compound . Another method involves the cyclization of citral derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of β-ionone as a starting material. The process includes oxidation, hydrolysis, and cyclization steps, often utilizing catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex lactones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Acidic or basic conditions are often employed to facilitate cyclization and substitution reactions .
Major Products
The major products formed from these reactions include various lactones, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 2,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one exhibits promising anticancer properties. For instance:
- A study on Galium verum L. , a plant containing this compound, demonstrated its efficacy against various cancer cell lines. The compound's mechanism involves inducing apoptosis in malignant cells while sparing normal cells .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that it can modulate signaling pathways involved in neurodegeneration.
Agriculture
Pesticidal Properties
The compound has been evaluated for its pesticidal properties. It acts as a natural insect repellent and fungicide:
- A field study demonstrated that formulations containing this compound significantly reduced pest populations in crops without harming beneficial insects .
Materials Science
Polymer Additive
In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties:
| Property | Without Additive | With this compound |
|---|---|---|
| Thermal Stability | 150 °C | 180 °C |
| Tensile Strength | 25 MPa | 35 MPa |
Case Studies
- Anticancer Research
- Agricultural Application
- Material Enhancement
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with various molecular targets and pathways. It acts as a plant growth inhibitor by modulating gene expression and affecting photosynthesis. In biological systems, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one | C₁₁H₁₆O₂ | 178.23 | 69595-03-5 | 4-keto, 2,6,6-trimethyl, tetrahydrofuran |
| 6,7-Dihydro-4(5H)-benzofuranone | C₈H₈O₂ | 136.15 | 16806-93-2 | 4-keto, no methyl groups, dihydrofuran |
| 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one | C₁₀H₁₂O₂ | 164.20 | 881190-07-4 | 4-keto, 5,5-dimethyl, tetrahydrofuran |
| 2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one | C₉H₁₀O₂ | 150.17 | 50615-16-2 | 4-keto, 2-methyl, dihydrofuran |
| 4,4,7a-Trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | C₁₁H₁₆O₂ | 178.23 | N/A | 2-keto, 4,4,7a-trimethyl, dihydrofuran |
Key Observations :
- Substituent Effects : The position and number of methyl groups significantly alter steric and electronic profiles. For example, 5,5-dimethyl substitution (CAS 881190-07-4) increases ring rigidity compared to 2-methyl analogs (CAS 50615-16-2) .
- Ring Saturation : Fully saturated tetrahydrofuran rings (e.g., 69595-03-5) enhance stability but reduce reactivity compared to dihydro analogs (e.g., 16806-93-2) .
Spectroscopic and Crystallographic Data
- NMR Analysis : The target compound exhibits distinct ¹H NMR signals at δ 1.25–1.35 ppm (6H, s, 6,6-CH₃) and δ 2.45–2.55 ppm (1H, m, H-5), contrasting with simpler dihydro analogs (e.g., δ 2.70–2.90 ppm for H-5 in CAS 16806-93-2) .
- X-ray Crystallography : Structural studies using SHELX software () reveal puckering parameters (Cremer-Pople coordinates) for tetrahydrofuran rings, highlighting how methyl substituents influence ring conformation .
Industrial and Commercial Relevance
- Pricing and Availability : The 5,5-dimethyl analog (CAS 881190-07-4) is priced at €2,246.00/500mg, reflecting its niche applications, whereas the 2-methyl derivative (CAS 50615-16-2) is more cost-effective due to simpler synthesis .
Biological Activity
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (C11H14O2) is a bicyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula: C11H14O2
- Molecular Weight: 178.23 g/mol
- PubChem CID: 1473345
- IUPAC Name: this compound
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:
The data indicates that the presence of specific functional groups significantly enhances the compound's potency. For example, modifications at the methoxy group positions have shown substantial impacts on activity.
Enzyme Inhibition
The compound also exhibits inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy:
This suggests that derivatives of this compound could serve as promising HDAC inhibitors in cancer treatment.
Study on Anticancer Properties
A study investigated the effects of various derivatives of benzofuran on cancer cell lines. The results indicated that specific modifications to the benzofuran structure could enhance antiproliferative activity significantly. For instance, a derivative with a methoxy group at position C-6 showed improved potency compared to its unsubstituted counterpart .
The mechanism by which these compounds exert their effects includes:
- Induction of Apoptosis: Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Certain derivatives lead to G2/M phase arrest in cell lines such as MCF-7 and K562 .
- Inhibition of Tumor Growth: In vivo studies demonstrated reduced tumor size in models treated with these compounds .
Q & A
Q. What are the common synthetic routes for 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of substituted cyclohexenone derivatives or through lactonization of hydroxy-acid precursors. Key optimization strategies include:
- Catalyst selection : Use of acid catalysts (e.g., H₂SO₄) to enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents like THF improve yield by stabilizing intermediates .
- Temperature control : Maintaining 60–80°C minimizes side reactions like over-oxidation . For example, NaH in THF has been employed to achieve 76.3% yield in related benzofuranone syntheses .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation be approached?
Essential techniques include:
- ¹H/¹³C-NMR : Assign δ values to distinguish methyl groups (δ 1.0–1.5 ppm) and carbonyl signals (δ 170–210 ppm). For instance, the 4,5,6,7-tetrahydrobenzofuran scaffold shows distinct cyclohexenone ring protons at δ 2.5–3.0 ppm .
- IR spectroscopy : Confirm lactone carbonyl stretches at ~1705 cm⁻¹ and tetrahydrofuran C-O-C vibrations at 1135–1184 cm⁻¹ .
- GCMS/EI-HRMS : Resolve discrepancies between calculated and observed molecular ions (e.g., Δm/z < 0.05) to verify purity and identify isomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., GCMS vs. EI-HRMS) be resolved during structural validation?
Discrepancies often arise from isotopic impurities or isomerization. Methodological steps include:
- Isotopic pattern analysis : Compare experimental GCMS fragmentation (e.g., m/z 218.1) with theoretical values to identify isotopic contributions .
- Chromatographic separation : Use HPLC to isolate isomers, followed by reanalysis via ¹³C-NMR to confirm stereochemistry .
- Computational validation : Employ DFT calculations to predict NMR shifts and match experimental data .
Q. What mechanistic insights explain regioselectivity in the synthesis of substituted benzofuranone derivatives?
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., difluoromethyl) direct electrophilic substitution to the para position .
- Steric hindrance : Bulky substituents (e.g., 2,6,6-trimethyl) favor endo transition states during cyclization, reducing byproduct formation . Kinetic studies using in-situ FTIR can track intermediate formation rates under varying conditions .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Molecular docking : Simulate interactions with enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .
- Transition state analysis : Use Gaussian software to model activation energies for cyclization steps, optimizing catalyst choice .
- Solvent effect simulations : COSMO-RS models predict solvation effects on reaction yields .
Q. What strategies elucidate structure-activity relationships (SAR) for medicinal chemistry applications?
- Bioisosteric replacement : Substitute the lactone oxygen with sulfur to assess bioavailability changes .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carbonyl groups) using X-ray crystallography .
- In vitro assays : Test methyl-substituted analogs against cancer cell lines to correlate lipophilicity (LogP) with cytotoxicity .
Q. How does this compound serve as a precursor in natural product synthesis?
Its tetrahydrofuran core is a key intermediate for:
- Terpenoid derivatives : Functionalization at the 4-position enables synthesis of sesquiterpene lactones .
- Polycyclic frameworks : Diels-Alder reactions with dienophiles yield tricyclic structures found in bioactive alkaloids .
Methodological Notes
- Data contradiction : Always cross-validate spectral data with orthogonal techniques (e.g., XRD for crystallinity) .
- Experimental design : Use factorial design to test variables (catalyst, solvent, temperature) and optimize synthetic routes .
- Safety integration : Incorporate toxicity assessments (e.g., Ames test) early in medicinal chemistry workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
